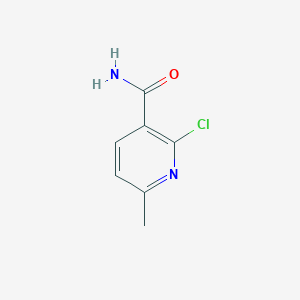

2-Chloro-6-methylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWKKWOCPTEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384087 | |

| Record name | 2-chloro-6-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54957-84-5 | |

| Record name | 2-chloro-6-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Nicotinamide Derivatives in Drug Discovery and Organic Synthesis

Nicotinamide (B372718) and its derivatives are fundamental scaffolds in the development of new therapeutic agents and functional materials. The nicotinamide structure is a key component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for cellular metabolism. This inherent biological relevance has spurred extensive research into modifying the nicotinamide core to create novel compounds with a wide range of biological activities.

Nicotinamide derivatives have been investigated for their potential as:

Anticancer agents: Some derivatives have shown the ability to inhibit tumor growth and induce apoptosis (programmed cell death). tandfonline.com

Antimicrobial agents: Research has demonstrated the antibacterial and antifungal properties of certain nicotinamide derivatives.

Anti-inflammatory agents: The nicotinamide scaffold has been used to develop compounds with anti-inflammatory effects. nih.gov

Cardiovascular drugs: Nicorandil, a nicotinamide derivative, is used in the treatment of angina. nih.gov

Herbicides and Fungicides: In agrochemistry, nicotinamide derivatives have been developed as effective agents for crop protection. nih.govacs.org

The versatility of the nicotinamide structure allows for the synthesis of a diverse library of compounds with tailored properties, making it a privileged scaffold in organic synthesis and drug discovery. nih.govnih.gov

Contextualizing Halogenated Nicotinamide Scaffolds

The introduction of a halogen atom, such as chlorine, onto the nicotinamide (B372718) framework significantly influences its chemical reactivity and biological activity. Halogenation can alter the electronic properties of the molecule, enhance its binding affinity to biological targets, and improve its metabolic stability.

The chloro group in 2-Chloro-6-methylnicotinamide serves as a reactive handle, enabling a variety of chemical transformations. It can be readily displaced by other functional groups through nucleophilic substitution reactions, allowing for the construction of more elaborate molecular architectures. This strategic placement of a halogen atom is a common and effective strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The presence of the methyl group can also influence the compound's properties, for example by providing steric hindrance that can affect reactivity and biological interactions.

Current Research Landscape and Future Directions for 2 Chloro 6 Methylnicotinamide

Established and Emerging Synthetic Routes to this compound

The production of this compound relies on carefully designed reaction pathways starting from readily available precursors. The efficiency of these routes is a key focus, with ongoing efforts to optimize conditions for high yield and purity, particularly for large-scale synthesis.

The primary and most direct synthetic route to this compound involves the amidation of 2-chloro-6-methylnicotinic acid. This precursor is often synthesized from 2-chloro-3-cyano-6-methylpyridine through hydrolysis under acidic conditions. For instance, treatment of 2-chloro-3-cyano-6-methylpyridine with 75% sulfuric acid at 100°C yields 2-chloro-6-methylnicotinic acid with a high yield of 85%. google.comjustia.com

The conversion of the carboxylic acid to the primary amide can be achieved through a two-step, one-pot process. The first step involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride. This is commonly accomplished using a chlorinating agent like oxalyl dichloride or thionyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The subsequent step is the reaction of the acyl chloride with an ammonia (B1221849) source, typically aqueous ammonium (B1175870) hydroxide (B78521) or ammonia gas, in a solvent like tetrahydrofuran (B95107) (THF) to form the desired this compound. chemicalbook.com

An alternative pathway involves the direct aminolysis of an ester derivative, such as methyl 2-chloro-6-methylnicotinate. However, the direct amidation of the carboxylic acid is a more common approach.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis |

|---|---|

| 2-Chloro-6-methylnicotinic acid | The direct precursor that undergoes amidation. chemicalbook.com |

| 2-Chloro-3-cyano-6-methylpyridine | A common starting material for the synthesis of 2-chloro-6-methylnicotinic acid. google.comjustia.com |

| Oxalyl dichloride / Thionyl chloride | Reagents used to activate the carboxylic acid group by forming an acyl chloride intermediate. chemicalbook.com |

| Ammonium hydroxide / Ammonia | The source of the amine for the formation of the carboxamide group. chemicalbook.com |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reagents, solvents, reaction temperature, and duration.

For the conversion of 2-chloro-6-methylnicotinic acid to the amide, the reaction is typically carried out at room temperature (around 20°C). chemicalbook.com The initial activation with oxalyl dichloride in DCM is generally completed within 2 hours. chemicalbook.com The subsequent amidation with ammonium hydroxide in THF also proceeds efficiently at the same temperature over a 2-hour period. chemicalbook.com

The choice of the chlorinating agent for the activation of the carboxylic acid can influence the reaction's efficiency and the purity of the final product. While both oxalyl dichloride and thionyl chloride are effective, the selection may depend on the specific scale and desired purity, as the byproducts of each reagent differ.

Purification of the final product is often achieved through filtration and concentration of the reaction mixture under reduced pressure. chemicalbook.com Recrystallization from a suitable solvent can be employed to obtain a product of higher purity.

Table 2: Optimized Reaction Conditions for the Synthesis of this compound from 2-Chloro-6-methylnicotinic Acid

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Acid Chlorination | Oxalyl dichloride | Dichloromethane (DCM) | 20°C | 2 hours |

| Amidation | Ammonium hydroxide | Tetrahydrofuran (THF) | 20°C | 2 hours |

For the industrial production of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. Continuous flow synthesis is an emerging strategy for large-scale production that can offer enhanced safety and efficiency compared to traditional batch processes.

The management of byproducts and the potential for thermal runaway are critical safety considerations, especially during the exothermic amidation step. The use of flow reactors allows for better control of reaction temperature and mixing, minimizing these risks.

Solvent selection is another important aspect of industrial synthesis. The choice of solvents like DCM and THF needs to be evaluated based on their environmental impact, cost, and ease of recovery and recycling. The development of greener synthetic routes using more environmentally benign solvents is an area of active research.

Furthermore, the purification of the final product on a large scale requires efficient methods such as industrial-scale crystallization and filtration systems to ensure the desired purity standards are met consistently.

Diversification Strategies through Chemical Modification of this compound

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially novel biological activities. The primary sites for chemical transformation are the chloro-substituted pyridine (B92270) ring and the carboxamide functional group.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the ring towards attack by nucleophiles. This allows for the introduction of a wide variety of substituents at this position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with ammonia or primary and secondary amines can lead to the formation of 2-amino-6-methylnicotinamide (B35374) derivatives. google.com The reaction of 2-chloro-6-methylnicotinic acid with aqueous ammonia at high temperatures (170°C) in an autoclave has been shown to produce 2-amino-6-methylnicotinic acid, indicating that the chloro group can be displaced by an amino group. google.com It is important to note that under these conditions, the carboxamide can also be hydrolyzed.

The regioselectivity of SNAr reactions on substituted pyridines can be influenced by the nature of the substituents already present on the ring and the reaction conditions. In the case of 2,6-dichloropyridines, the selectivity of substitution can be controlled by the choice of solvent and the counter-ion of the nucleophile. researchgate.net

The carboxamide group of this compound can undergo several chemical transformations. One of the most common reactions is hydrolysis to the corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid. This can be achieved under either acidic or basic conditions. google.com

The carboxamide can also be dehydrated to form the corresponding nitrile, 2-chloro-6-methylnicotinonitrile, using dehydrating agents. Furthermore, the amide nitrogen can be functionalized. For instance, N-alkylation can be achieved by reacting with alkyl halides in the presence of a base.

Reduction of the carboxamide group can lead to the formation of the corresponding amine, 2-aminomethyl-6-chloro-3-methylpyridine. This transformation typically requires strong reducing agents like lithium aluminum hydride.

These transformations of the carboxamide group, in conjunction with modifications at the pyridine ring, provide a versatile platform for the synthesis of a wide array of novel compounds for further investigation.

Transformations of the Methyl Group and Side Chain Elaboration

The methyl group at the 6-position of the this compound ring and the amide side chain are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amide group introduces the capacity for hydrogen bonding, which can enhance stability under acidic conditions. While the amide is less reactive towards nucleophiles compared to an aldehyde, it is well-suited for solid-phase synthesis. The amide bond can undergo hydrolysis to the corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid, under either acidic or basic conditions. For instance, treatment with strong acids like 6M HCl at reflux leads to quantitative conversion to the carboxylic acid and the corresponding amine. Similarly, basic hydrolysis with a reagent such as 2M NaOH in a methanol/water mixture can yield the sodium salt of the carboxylic acid.

The methyl group can also be a site for further functionalization, although transformations directly involving the methyl group of this compound are less commonly documented than reactions at the chloro and amide positions. However, related nicotinamide (B372718) derivatives demonstrate that small substituents like methyl and amino groups at the 6-position are generally tolerated in biological systems. nih.gov

Catalytic Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chlorine atom at the 2-position of the pyridine ring is a key handle for introducing molecular diversity through catalytic cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate, enables the formation of biaryl derivatives by coupling with boronic acids or esters. Another powerful method is the Buchwald-Hartwig amination, which employs a palladium catalyst, for instance, Pd₂(dba)₃ with a suitable ligand like Xantphos, to form C-N bonds with various amines. These reactions are instrumental in synthesizing complex molecules, including those with potential applications as kinase inhibitors and anticancer drug intermediates.

Nickel-catalyzed cross-electrophile coupling has also emerged as a valuable method for the alkylation of 2-chloropyridines. This approach couples two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, and has shown promising functional group compatibility. nih.gov

| Reaction Type | Catalytic System Example | Resulting Bond | Typical Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | C-C | Synthesis of biaryl derivatives, kinase inhibitors |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | C-N | Synthesis of arylamine analogs, anticancer drug intermediates |

| Nickel-Catalyzed Cross-Electrophile Coupling | NiBr₂·3H₂O, Bathophenanthroline | C-C (alkylation) | Synthesis of 2-alkylated pyridines |

This compound as a Versatile Intermediate in Complex Molecule Synthesis

The reactivity of its functional groups makes this compound a valuable building block for the assembly of more complex molecules with applications in the pharmaceutical and agrochemical industries.

Precursor in Pharmaceutical Building Block Assembly

The pyridine scaffold is a common motif in many drug molecules. gu.se this compound serves as a key intermediate in the synthesis of various pharmaceutical building blocks. Its ability to undergo nucleophilic aromatic substitution at the 2-position allows for the introduction of a wide range of functionalities.

For example, amination of the related compound 2-chloro-6-methylnicotinic acid with ammonia is a key step in producing 2-amino-6-methylnicotinic acid, an important intermediate for various medicines. google.com The nicotinamide structure itself is related to Vitamin B3 and is a component of the vital redox coenzyme NAD+. nih.govgu.se Derivatives of nicotinamide are being explored for a wide range of therapeutic applications. nih.gov The transformation of this compound into more complex structures is a common strategy in the development of new therapeutic agents.

Utility in Agrochemical and Specialty Chemical Synthesis

The nicotinic acid framework, from which this compound is derived, is found in nature and serves as a basis for the development of new agrochemicals. nih.gov Nicotinamide derivatives have been investigated for their potential as environmentally friendly plant protection agents. acs.org

Specifically, derivatives of 2-chloronicotinamide (B82574) have been synthesized and shown to exhibit excellent herbicidal activity. nih.gov For instance, N-(arylmethoxy)-2-chloronicotinamides have demonstrated potent activity against certain weeds. nih.gov The structural modifications possible with this compound, such as transformations at the chloro, methyl, and amide positions, allow for the fine-tuning of biological activity to create effective and selective agrochemicals. The use of naturally derived scaffolds like nicotinamide is a key strategy in the design of safer and more sustainable chemical products. acs.org

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The development of potent and selective therapeutic agents from the this compound scaffold is heavily reliant on understanding its structure-activity relationships (SAR). Rational drug design, informed by SAR studies, guides the synthesis of new analogs with improved biological profiles.

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For derivatives of this compound, several key features have been identified as crucial for their biological activity.

The core nicotinamide structure, a carbamoyl (B1232498) group attached to a pyridine ring, is a foundational element for many potent inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). researchgate.net The positioning of substituents on this ring significantly influences the molecule's electronic properties and steric profile. The 6-methyl group on the pyridine ring has been found to be crucial for the activity of certain analogs. bohrium.com Furthermore, the amide group of the nicotinamide moiety provides hydrogen-bonding capability, which can enhance stability.

In the design of selective NaV1.8 inhibitors, bicyclic heteroaryl amines with a five-membered ring attached to the nicotinamide scaffold were identified as a privileged pharmacophore. bohrium.com For nicotinamide phosphoribosyltransferase (NAMPT) modulators, a distinct stereochemical requirement was observed, with the R-isomer of an initial hit compound being significantly more potent, indicating a well-defined binding site. nih.gov

Table 1: Key Pharmacophoric Features of Nicotinamide Derivatives

| Feature | Importance | Source |

|---|---|---|

| Carbamoyl Group on Aromatic Ring | Common feature among potent PARP inhibitors. | researchgate.net |

| 6-Methyl Group | Found to be crucial for the activity of certain NaV1.8 inhibitors. | bohrium.com |

| Amide Moiety | Introduces hydrogen-bonding capacity, improving stability. | |

| Chloro Group Position | Significantly alters electronic properties (e.g., 2-chloro vs. 6-chloro). | |

| Stereochemistry | Specific isomers (e.g., R-isomer) can be significantly more potent for certain targets. | nih.gov |

| Bicyclic Heteroaryl Amines | Identified as a privileged pharmacophore for hNaV1.8 inhibition. | bohrium.com |

Design and Synthesis of Analogs for Enhanced Biological Profiles

Guided by SAR insights, researchers have designed and synthesized a wide array of analogs to enhance biological activity, selectivity, and pharmacokinetic properties. The synthesis often involves modifying the core this compound structure or using it as a key intermediate.

One common strategy is the reaction of nicotinamide or pyridinethione precursors with various active halo compounds. nih.govacs.org For instance, new thieno[2,3-b]pyridines with antiproliferative activity have been prepared by reacting pyridinethione derivatives with compounds such as 2-chloro-N-arylacetamide. nih.govacs.org This approach allows for the introduction of diverse substituents to probe for improved activity.

In the development of NaV1.8 inhibitors, a series of compounds were synthesized by introducing bicyclic aromatic fragments to the nicotinamide scaffold. bohrium.com Similarly, in the quest for novel NAMPT modulators, over 70 analogs were synthesized, leading to the identification of an orally bioavailable compound. nih.gov This extensive synthetic effort involved strategies like the cyclization of a methylsulfanyl substituent into a benzothiophene (B83047) ring, which yielded analogs with double-digit nanomolar potency. nih.gov

The synthesis of NAD+ analogs, which share structural similarities, has involved activating a 6-chloropurine (B14466) with TMS-triflate and subsequently condensing it with protected ribose, showcasing a flexible synthetic route for modifications. nih.gov These synthetic explorations are fundamental to optimizing the therapeutic potential of the nicotinamide chemical class.

Investigation of Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Antimicrobial Spectrum and Mechanism of Action

The nicotinamide scaffold and its derivatives have shown notable antimicrobial activity against a spectrum of pathogens. Research has demonstrated the efficacy of these compounds against both bacteria and fungi.

A study focusing on novel nicotinamide derivatives prepared via a Mannich reaction reported significant antibacterial activity against several species, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Salmonella, and Proteus. researchgate.net The mechanism is thought to involve hydrophilic interactions, with the formation of hydrogen bonds between the compounds and bacterial proteins. researchgate.net

Similarly, secondary and tertiary amines containing a 2-chloro-6-methylquinoline (B1583817) moiety were synthesized and screened for antimicrobial properties. nih.gov The results indicated that some compounds, particularly those with electron-withdrawing groups on an attached phenyl ring, displayed promising antifungal activity against species like Aspergillus niger and Aspergillus flavus. nih.gov Antibacterial activity was also tested against E. coli, S. aureus, and Pseudomonas aeruginosa. nih.gov Other research has shown that chalcones derived from 2-chloro-6-methylquinoline possess remarkable antibacterial and antileishmanial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Nicotinamide and Quinoline Derivatives

| Compound Class | Tested Organisms | Observed Activity | Source |

|---|---|---|---|

| Mannich base derivatives of Nicotinamide | S. aureus, E. coli, K. pneumoniae, Salmonella, Proteus | Significant antibacterial activity. | researchgate.net |

| Amines with 2-Chloro-6-methylquinoline | A. niger, A. flavus, E. coli, S. aureus, P. aeruginosa | Promising antifungal and antibacterial activity. | nih.gov |

| Chalcones from 2-Chloro-6-methylquinoline | Various bacteria and Leishmania | Remarkable antibacterial and antileishmanial activity. | nih.gov |

| Metal complexes of Nicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Zone of inhibition observed against tested microbes. | asianpubs.org |

Antineoplastic and Apoptosis-Inducing Properties

The antineoplastic potential of compounds derived from the this compound scaffold is a significant area of investigation. These agents have demonstrated antiproliferative effects and the ability to induce apoptosis in cancer cells.

A patent for pyrazolyl-nicotinamide derivatives, including those based on 2-chloro-6-methyl-nicotinamide, describes their utility in treating hyperproliferative disorders such as tumors. google.com These compounds are reported to have anti-proliferative activity and can promote apoptosis, potentially through the inhibition of specific protein kinases and interaction with the ILK signaling pathway. google.com

Furthermore, the core structure is present in established anticancer agents. Dasatinib, an inhibitor of multiple tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), contains an N-(2-chloro-6-methylphenyl) moiety. google.com

Synthetic derivatives, such as thieno[2,3-b]pyridines derived from nicotinamide precursors, have been evaluated for their antiproliferative activity against various human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.govresearchgate.net Several of these compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.govresearchgate.net

The mechanism of apoptosis for some related methylating agents involves the generation of O6-methylguanine (O6MeG) in DNA. nih.gov This DNA damage, if not repaired, can lead to DNA double-strand breaks during replication, which in turn triggers a cascade involving the decline of Bcl-2 protein levels and the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death. nih.govnih.gov

Table 3: Antiproliferative Activity of Nicotinamide-Related Derivatives

| Derivative Class | Cell Lines | Activity Noted | Source |

|---|---|---|---|

| Pyrazolyl-nicotinamides | Cancer cells | Anti-proliferative, apoptosis-promoting. | google.com |

| Thieno[2,3-b]pyridines | HCT-116 (colon), HepG-2 (liver), MCF-7 (breast) | Antitumor activity against liver and colon cancer cells. | nih.govresearchgate.net |

| N-(2-chloro-6-methylphenyl) group | Leukemia cells (as part of Dasatinib) | Tyrosine kinase inhibition. | google.com |

Antiviral Efficacy against Specific Pathogens (e.g., HBV, HCV, HIV)

The therapeutic potential of this compound derivatives extends to antiviral applications. While direct studies on the named compound are limited, related structures and broader nicotinamide derivatives have been explored for activity against significant human pathogens like the hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

A patent has been filed for derivatives of this compound for use in treating viral diseases, specifically mentioning hepatitis B, hepatitis C, and HIV infection. googleapis.com This suggests that compounds from this class are being actively investigated for antiviral properties.

Broader research into related chemical structures supports this potential. For example, cyclophilin inhibitors have demonstrated broad-spectrum antiviral activity against HIV, HBV, and HCV. nih.gov Similarly, 2,6-bis-arylmethyloxy-5-hydroxychromones have been identified as having dual antiviral activity against both HCV and the SARS-associated coronavirus (SCV). nih.gov Silymarin and its derivatives are other examples of compounds that possess potent antiviral activities against a wide range of viruses, including HCV, HIV, and HBV. mdpi.com These findings underscore the potential of developing nicotinamide-based structures as broad-spectrum antiviral agents.

Modulatory Effects on Ion Channels (e.g., NaV1.8) and Receptor Interactions

Derivatives of this compound have been investigated for their modulatory effects on ion channels, particularly the voltage-gated sodium channel NaV1.8, which is a significant target in pain therapeutics. bohrium.comresearchgate.netnih.gov The NaV1.8 channel is predominantly expressed in the peripheral nervous system and is a genetically validated target for pain management. bohrium.comresearchgate.net

Research into a series of compounds based on the nicotinamide scaffold led to the identification of promising NaV1.8 inhibitors. bohrium.com One notable derivative, compound 2c, demonstrated moderate inhibitory activity against human NaV1.8 (hNaV1.8) with an IC50 value of 50.18 ± 0.04 nM in HEK293 cells. bohrium.comresearchgate.net This compound exhibited high selectivity, being over 200-fold more selective for NaV1.8 compared to NaV1.1, NaV1.5, and NaV1.7 channels, and over 800-fold against the hERG channel. bohrium.com In acutely isolated mouse dorsal root ganglion (DRG) neurons, 300 nM of compound 2c significantly reduced the firing frequency. bohrium.com The analgesic properties of this compound were confirmed in a post-surgical mouse model. bohrium.comresearchgate.net

The structure-activity relationship (SAR) studies highlighted the importance of the 6-methyl group on the pyridine ring for the observed activity. bohrium.com The development of selective NaV1.8 inhibitors is a key strategy for creating non-addictive analgesics with reduced risks of cardiac side effects. bohrium.comresearchgate.net

Beyond ion channels, nicotinamide derivatives can also interact with various receptors, influencing cellular signaling pathways.

Enzyme Inhibitory Activities (e.g., Tyrosine Kinases, ATPases)

Derivatives of this compound have shown potential as inhibitors of various enzymes, including tyrosine kinases and ATPases. acs.orggoogle.comacs.org

Tyrosine Kinase Inhibition: Some substituted nicotinamides have been identified as potent inhibitors of Src/Abl kinases, which are crucial in the development of certain cancers. nih.gov For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides showed excellent antiproliferative activity against both hematological and solid tumor cell lines. nih.gov Another study focused on the development of highly selective inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, for treating autoimmune diseases. sci-hub.semdpi.com One such inhibitor demonstrated high specificity for the TYK2 JH2 domain, with over 1000-fold selectivity against a large panel of other kinases. sci-hub.se

ATPase Inhibition: Certain derivatives have been investigated for their ability to inhibit ATPases. For instance, some dihydroquinazolinone-3-carboxamides have been identified as inhibitors of PfATP4, a target in antimalarial drug discovery. acs.org

Nicotinamide N-Methyltransferase (NNMT) Inhibition: Nicotinamide N-methyltransferase (NNMT) is another enzyme target for which nicotinamide derivatives have been explored. nih.govmdpi.comnih.govnih.gov NNMT catalyzes the methylation of nicotinamide and is implicated in various diseases, including metabolic disorders and cancer. mdpi.comnih.govnih.gov Both bisubstrate inhibitors and compounds that bind to the nicotinamide pocket have been developed. mdpi.comnih.gov For example, a chloro-derivative (28s) showed similar potency in a biochemical assay to its parent compound but was significantly less potent in a cellular assay. nih.gov The development of potent and selective NNMT inhibitors is an active area of research. researchgate.net

Neuroprotective and Anti-inflammatory Avenues

Nicotinamide and its derivatives, including those related to this compound, have been explored for their neuroprotective and anti-inflammatory properties. identifiers.orgsigmaaldrich.comnih.gov

Neuroprotection: Nicotinamide itself is known to exert neuroprotective effects by boosting NAD+ synthesis, enhancing ATP production, and inhibiting poly (ADP-ribose) polymerase (PARP). researchgate.net These actions help to preserve cellular energy and protect against DNA damage, which are critical factors in neurodegenerative conditions. researchgate.net Studies have shown that nicotinamide can be beneficial in models of stroke and other neurodegenerative disorders. researchgate.netgoogle.com The expression of nicotinamide N-methyltransferase (NNMT) has been shown to be cytoprotective against various toxins that impair mitochondrial function. nih.gov

Anti-inflammatory Activity: The pyridine moiety, a core component of nicotinamide, is found in many compounds with anti-inflammatory properties. nih.gov Derivatives of this compound have been suggested to possess anti-inflammatory effects. These properties are often linked to the modulation of inflammatory pathways and the inhibition of enzymes involved in the inflammatory response. google.com For instance, some compounds have been shown to reduce the production of pro-inflammatory cytokines like IL-12, IL-6, and TNF-α by stimulated macrophages. google.com

Molecular Mechanisms of Action

Ligand-Target Interactions and Binding Modalities

The molecular interactions between this compound derivatives and their biological targets are crucial for their activity. These interactions are often studied using techniques like X-ray crystallography and molecular docking. mdpi.com

For inhibitors of nicotinamide N-methyltransferase (NNMT), the binding mode can vary. Some inhibitors are bisubstrate analogs, interacting with both the nicotinamide and the S-adenosyl-methionine (SAM) binding pockets. mdpi.comnih.gov Others bind solely within the nicotinamide binding pocket. mdpi.com For example, docking studies of one inhibitor revealed polar interactions with the backbone amino group of Val-143 and the side-chain of Asn-90, as well as aromatic interactions with Tyr-11, Tyr-20, and Tyr-204. mdpi.com The incorporation of a naphthalene (B1677914) moiety has been shown to enhance binding through π–π stacking interactions with tyrosine residues in the nicotinamide binding pocket. nih.gov

In the case of tyrosine kinase inhibitors, specific interactions with amino acid residues in the kinase domain are key to their inhibitory effect. For instance, docking studies of some pyridine derivatives with the 4k9g protein receptor showed H-acceptor interactions with amino acid residues like VAL87 and LYS91. acs.org

Pathway Modulation Studies

Derivatives of this compound can modulate various cellular pathways, leading to their observed biological effects.

In the context of cancer, these compounds can interfere with signaling pathways that control cell proliferation and survival. google.com For example, by inhibiting protein kinases, they can block the downstream effects of extracellular signals that promote cell growth. google.com

The neuroprotective effects of nicotinamide derivatives are often linked to the modulation of pathways related to cellular energy metabolism and DNA repair. researchgate.net By increasing NAD+ levels, these compounds can enhance mitochondrial function and ATP production. researchgate.net Their ability to inhibit PARP prevents the depletion of NAD+ and ATP in response to DNA damage, thus averting cell death. researchgate.net

The anti-inflammatory actions of these derivatives involve the modulation of inflammatory signaling pathways. This can include the inhibition of pro-inflammatory cytokine production by immune cells like macrophages. google.com

In Vitro Cellular Assays for Efficacy and Selectivity

A variety of in vitro cellular assays are employed to evaluate the efficacy and selectivity of this compound derivatives.

Efficacy Assays:

Antiproliferative Assays: The MTT assay is commonly used to assess the cytotoxic activity of these compounds against various cancer cell lines, such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). acs.orgresearchgate.netsemanticscholar.org These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is determined using biochemical assays. For example, the inhibition of nicotinamide N-methyltransferase (NNMT) is measured by quantifying the production of its metabolite, 1-methylnicotinamide (B1211872) (MNA). nih.govmdpi.comnih.gov For kinases, TR-FRET assays are often used to measure inhibitory potency. acs.org

Ion Channel Assays: Electrophysiological techniques, such as patch-clamp, are used to measure the inhibitory activity of compounds on ion channels like NaV1.8 in cell lines (e.g., HEK293) stably expressing the channel. bohrium.comnih.gov

Selectivity Assays:

Kinase Selectivity Panels: To determine the selectivity of kinase inhibitors, they are often tested against a broad panel of different kinases. sci-hub.se

Ion Channel Selectivity: The selectivity of ion channel modulators is assessed by comparing their inhibitory activity on the target channel versus other related ion channels (e.g., NaV1.1, NaV1.5, NaV1.7). bohrium.comnih.gov

Cell Line Profiling: The cytotoxicity of compounds is often tested against non-cancerous cell lines (e.g., BJ-1 fibroblasts) to assess their selectivity for cancer cells. acs.orgsemanticscholar.org

Interactive Data Table: In Vitro Activity of this compound Derivatives

| Compound/Derivative | Target | Assay Type | Cell Line | Activity (IC50/EC50) | Selectivity | Reference |

| Compound 2c | hNaV1.8 | Electrophysiology | HEK293 | 50.18 ± 0.04 nM | >200-fold vs NaV1.1/1.5/1.7 | bohrium.comresearchgate.net |

| Chloro-derivative 28s | NNMT | Biochemical/Cellular | - | Potent (biochemical) | Less potent in cells | nih.gov |

| Nicotinamide | PARP | - | - | 210 µM | - | researchgate.net |

| UZH2 | METTL3 | TR-FRET | - | 5 nM | Selective vs METTL16/1 | acs.org |

| BMS-354825 | Src/Abl Kinase | Kinase Assay | - | Potent | Dual inhibitor | nih.gov |

In Vivo Efficacy Models and Proof-of-Concept Studies

The therapeutic potential of compounds derived from the this compound scaffold has been evaluated in various preclinical in vivo models. These studies provide crucial proof-of-concept for their efficacy in disease-relevant contexts, particularly in the areas of pain and inflammation.

Research has focused on demonstrating that the in vitro activity of these derivatives translates into a measurable therapeutic effect in living organisms. One notable area of investigation is the development of selective inhibitors of the NaV1.8 sodium channel for the treatment of pain. bohrium.com A key derivative, 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (compound 2c), was assessed for its analgesic properties. bohrium.comresearchgate.net In a post-surgical mouse model, this compound was shown to potently relieve pain-related behavior, confirming the analgesic potential of this structural class. bohrium.comresearchgate.net The study identified the compound's analgesic potency, which is consistent with its in vitro inhibitory activity on NaV1.8 channels found in dorsal root ganglion (DRG) neurons. bohrium.com

Another derivative, 6-Chloro-N-methoxy-N-methylnicotinamide, has been investigated for its anti-inflammatory properties. In a rat model of rheumatoid arthritis, this compound demonstrated a significant reduction in paw swelling and other markers of inflammation when compared to control groups. Histological analysis from this model showed improvements in cartilage integrity and decreased bone erosion, providing further evidence of its therapeutic efficacy in an inflammatory disease model.

These studies underscore the value of the nicotinamide scaffold in developing novel therapeutic agents. The successful demonstration of efficacy in animal models for pain and inflammation serves as a critical validation for further development.

Table 1: Summary of In Vivo Efficacy Studies for this compound Derivatives

| Compound | Animal Model | Condition | Key Finding | Citations |

| 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide | Mouse | Post-Surgical Pain | Demonstrated potent relief of pain behavior. | bohrium.comresearchgate.net |

| 6-Chloro-N-methoxy-N-methylnicotinamide | Rat | Rheumatoid Arthritis | Showed notable reduction in paw swelling and inflammatory markers. |

Supramolecular Chemistry and Advanced Materials Science Applications

Engineering Non-Covalent Interactions for Supramolecular Architectures

The solid-state assembly of 2-Chloro-6-methylnicotinamide is dictated by a sophisticated interplay of non-covalent forces. The presence of a chloro substituent, a methyl group, and the primary amide functionality provides a rich tapestry of potential intermolecular interactions, including hydrogen bonds, halogen bonds, and weaker van der Waals forces. The precise arrangement of these functional groups on the pyridine (B92270) ring allows for a high degree of control over the resulting supramolecular architecture.

Hydrogen Bonding in Crystal Engineering of Nicotinamide (B372718) Derivatives

Hydrogen bonding is a primary tool in crystal engineering, and the nicotinamide moiety is a well-established building block in this regard. The amide group, with its two hydrogen bond donors (the N-H protons) and two acceptor sites (the carbonyl oxygen and the pyridine nitrogen), facilitates the formation of robust and predictable supramolecular synthons. In nicotinamide and its derivatives, the amide-amide homosynthon, forming a centrosymmetric R22(8) dimer, is a common and highly stable motif. This dimer is characterized by two N-H···O hydrogen bonds, effectively linking two molecules together.

Table 1: Predicted Hydrogen Bond Parameters in this compound Based on Analogous Structures

| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H···O=C | 2.8 - 3.0 | 160 - 180 |

| N-H···N(pyridine) | 2.9 - 3.1 | 150 - 170 |

| C-H···O=C | 3.0 - 3.5 | 130 - 160 |

| C-H···Cl | 3.2 - 3.7 | 120 - 150 |

Role of Halogen and Methyl Substituents in Intermolecular Interactions

The substituents on the pyridine ring of this compound play a crucial role in modulating the supramolecular assembly. The chloro group at the 2-position can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. In chloropyridine derivatives, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as other halogen anions or oxygen and nitrogen atoms. The strength of these interactions is often comparable to that of weak hydrogen bonds and can significantly influence crystal packing. In the context of this compound, the chloro group could form C-Cl···O or C-Cl···N halogen bonds, providing an additional layer of control over the supramolecular architecture.

Co-crystallization and Salt Formation Studies

The ability of nicotinamide and its derivatives to form co-crystals is well-documented. mdpi.comcrystalpharmatech.com Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonding. The versatile hydrogen bonding capabilities of the nicotinamide scaffold make it an excellent co-former for a wide range of active pharmaceutical ingredients (APIs) and other organic molecules. By co-crystallizing a compound, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API.

For this compound, co-crystallization presents a promising avenue for the development of new solid forms with tailored properties. Potential co-formers could include carboxylic acids, phenols, and other molecules with complementary hydrogen bonding functionalities. The formation of robust supramolecular heterosynthons, such as the carboxylic acid-pyridine synthon (O-H···N), would be a primary driving force for co-crystal formation. Studies on 6-methylnicotinamide (B127979) have shown its utility in forming co-crystals and salts, highlighting the potential of this substituted nicotinamide scaffold in crystal engineering. mdpi.com

Table 2: Potential Co-formers for this compound and Their Primary Supramolecular Synthons

| Co-former Functional Group | Primary Supramolecular Synthon | Expected Interaction |

| Carboxylic Acid | O-H···N(pyridine) | Strong Hydrogen Bond |

| Phenol | O-H···N(pyridine) or O-H···O=C | Hydrogen Bond |

| Amide | N-H···O=C and C=O···H-N | Amide-Amide Heterosynthon |

| Carboxamide | O-H···N(pyridine) and N-H···O=C | Multiple Hydrogen Bonds |

Design of Functional Materials Incorporating Nicotinamide Scaffolds

The predictable and robust nature of the intermolecular interactions involving the nicotinamide scaffold makes it an attractive component for the design of functional materials. By incorporating substituted nicotinamides like this compound into larger molecular frameworks or by using them as building blocks for supramolecular assembly, it is possible to create materials with specific properties and functions.

For instance, the ability to form extended hydrogen-bonded networks can be exploited in the design of porous materials for gas storage or separation. The directional nature of both hydrogen and halogen bonds can be utilized to construct non-centrosymmetric crystals with potential applications in nonlinear optics or as piezoelectric materials. Furthermore, the biological relevance of the nicotinamide core suggests that materials incorporating this scaffold could have applications in drug delivery or as biomaterials. The synthesis of derivatives where the nicotinamide moiety is appended to a polymer backbone or a functional organic molecule could lead to the development of novel gels, liquid crystals, or sensory materials. The specific substitutions on the pyridine ring, as in this compound, would allow for the fine-tuning of the material's properties by modulating the strength and directionality of the intermolecular interactions.

Computational Chemistry and Cheminformatics Approaches

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for visualizing and understanding the three-dimensional structure and dynamic behavior of 2-Chloro-6-methylnicotinamide. These methods allow for the exploration of the molecule's flexibility and its potential interactions with biological macromolecules, which is crucial for assessing its pharmacological potential.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, specifically the C-C bond connecting the pyridine (B92270) ring to the carboxamide group and the C-N bond of the amide.

Energy minimization calculations are performed for each conformation to identify low-energy, stable structures. These calculations can be carried out using various computational methods, such as molecular mechanics force fields (e.g., MMFF94) or more accurate but computationally intensive quantum chemical methods. The results of a conformational analysis are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. For this compound, this would reveal the preferred orientation of the amide group relative to the pyridine ring, which is influenced by steric hindrance from the chloro and methyl substituents, as well as potential intramolecular hydrogen bonding.

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| N1-C2-C3-C7 | Rotation around the bond connecting the pyridine ring and the carbonyl carbon | Determines the orientation of the amide group relative to the ring. Steric clashes with the 2-chloro and 6-methyl groups will be significant. |

| C3-C7-N2-H | Rotation around the C-N amide bond | Influences the planarity of the amide group and potential for hydrogen bonding. |

Ligand-Protein Docking for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking studies can be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process begins with obtaining the three-dimensional structures of potential protein targets, often from databases like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the binding site of the protein. Docking algorithms, such as those used in software like AutoDock, explore a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity.

Successful docking simulations can reveal key interactions, such as:

Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Halogen bonds: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms.

Hydrophobic interactions: The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The pyridine ring can interact with aromatic residues of the protein through pi-pi stacking.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interaction over time and the flexibility of both the ligand and the protein upon binding. These simulations solve Newton's equations of motion for the atoms in the system, offering a dynamic view of the binding event.

| Functional Group | Potential Interaction | Interacting Protein Residues (Examples) |

|---|---|---|

| Amide Group (-CONH2) | Hydrogen bonding | Asp, Glu, Ser, Thr, Asn, Gln |

| Pyridine Ring Nitrogen | Hydrogen bonding | Ser, Thr, Tyr |

| Chlorine Atom | Halogen bonding, hydrophobic interactions | Backbone carbonyls, aromatic rings (e.g., Phe, Tyr, Trp) |

| Methyl Group | Hydrophobic interactions | Ala, Val, Leu, Ile |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and reactivity of this compound. These methods can predict a wide range of molecular properties with high accuracy.

Prediction of Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these calculations can be used to predict the pathways of its synthesis, degradation, or metabolic transformation.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it determines the activation energy and, consequently, the reaction rate. For instance, the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring is a likely reaction pathway. Quantum chemical calculations can model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride ion, providing valuable insights into the reaction's feasibility and kinetics.

Analysis of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles, which can be invaluable for its characterization and identification.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. This can aid in the interpretation of experimental NMR data and the confirmation of the molecule's structure.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and intensities allows for the prediction of the infrared (IR) and Raman spectra. This can help in assigning the observed spectral bands to specific molecular vibrations, providing a detailed fingerprint of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This provides information about the molecule's chromophores and its electronic structure.

| Spectroscopic Technique | Calculated Parameter | Information Gained |

|---|---|---|

| NMR | Chemical Shifts (ppm) | Structural confirmation, electronic environment of nuclei. |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Identification of functional groups, molecular fingerprint. |

| UV-Vis | Excitation Energies (nm) | Electronic transitions, chromophore identification. |

Predictive Cheminformatics for Structure-Property Relationships

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. For this compound, cheminformatics can be used to develop predictive models that relate its chemical structure to its physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The development of a QSAR/QSPR model for analogs of this compound would involve several steps:

Data Collection: A dataset of structurally similar compounds with experimentally measured properties (e.g., solubility, permeability, biological activity) is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSAR/QSPR model is established, it can be used to predict the properties of new, untested compounds like this compound. This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery and development process. For instance, a QSAR model could predict how modifications to the substituents on the pyridine ring of this compound would affect its biological activity. nih.govnih.gov

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological (2D) | Connectivity indices, Kappa shape indices | Molecular branching and shape |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity |

| Physicochemical (3D) | LogP, Molar Refractivity | Hydrophobicity and polarizability |

In Silico Tools for Bioactivity Prediction

In silico tools for bioactivity prediction encompass a range of computational methods that estimate the likely biological effects of a molecule. These predictions are based on the compound's structural and physicochemical properties and can provide insights into its potential targets and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For nicotinamide derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their inhibitory activity against various targets. For instance, a QSAR study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX) revealed that the inhibitory activity is dependent on the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring nih.gov. While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be applied to predict its activity based on its structural features.

A hypothetical QSAR model for a series of nicotinamide analogs, including this compound, might include the following descriptors:

| Descriptor | Description | Potential Impact on Bioactivity |

| LogP | A measure of the compound's lipophilicity. | Can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and can influence binding affinity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for specific interactions with biological targets. |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or -withdrawing nature of substituents. | Can modulate the reactivity and binding affinity of the molecule. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Studies on other nicotinamide derivatives have utilized molecular docking to investigate their interactions with various enzymes. For example, docking studies have been performed to identify novel nicotinamide-based inhibitors of VEGFR-2 and to understand their binding modes within the enzyme's active site nih.govresearchgate.netmdpi.com. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. While specific docking studies for this compound are not detailed in the provided search results, a hypothetical docking simulation could be performed against a relevant target to predict its binding orientation and affinity.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large compound libraries for molecules that fit the model and are therefore likely to be active. For nicotinamide derivatives, pharmacophore models have been developed to identify novel inhibitors of enzymes like human nicotinamide N-methyltransferase (hNNMT) nih.govresearchgate.net. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model derived from a set of active nicotinamide analogs could be used to assess the potential of this compound to interact with a specific biological target.

Computational Approaches for Analog Prioritization

Computational approaches are instrumental in prioritizing which analogs of a lead compound, like this compound, should be synthesized and tested. This prioritization is based on predictions of improved biological activity, better pharmacokinetic properties, or reduced off-target effects.

Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target nih.govresearchgate.net. This can be done using either ligand-based methods, which rely on the knowledge of other active molecules, or structure-based methods, which use the three-dimensional structure of the target protein.

In the context of this compound, a virtual screening campaign could be initiated to identify analogs with potentially enhanced activity. A library of virtual compounds, created by systematically modifying the structure of this compound, could be screened against a pharmacophore model or docked into the active site of a target protein. The results of the virtual screen would provide a ranked list of analogs, with the highest-ranking compounds being prioritized for synthesis.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. In silico ADMET prediction models are used to assess these properties early in the drug discovery process, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles nih.gov. For nicotinamide derivatives, ADMET prediction has been used to evaluate their drug-likeness and potential liabilities nih.govresearchgate.netresearchgate.net.

For this compound and its analogs, a range of ADMET properties can be predicted computationally. The table below illustrates some key ADMET parameters and their significance.

| Parameter | Description | Significance for Drug Development |

| Aqueous Solubility | The maximum concentration of a compound in water. | Poor solubility can lead to low bioavailability. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | High permeability is generally desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes. | Can lead to drug-drug interactions. |

| hERG Inhibition | Inhibition of the hERG potassium channel. | A major cause of drug-induced cardiotoxicity. |

| Mutagenicity (Ames test) | Prediction of the mutagenic potential of a compound. | A key indicator of potential carcinogenicity. |

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 2-Chloro-6-methylnicotinamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine (B92270) ring are expected to appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons would resonate as a singlet in the upfield region (around δ 2.5 ppm). The two protons of the amide group (-CONH₂) would likely appear as two distinct singlets, due to hindered rotation around the C-N bond, in the region of δ 7.0-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield signal (around 160-170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm), with the carbon bearing the chlorine atom being significantly influenced. The methyl carbon would appear at a characteristic upfield chemical shift (around 20-25 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of all proton and carbon signals. wikipedia.orgsdsu.edu A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring. wikipedia.org An HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the C-H connectivities. wikipedia.org

Anticipated ¹H and ¹³C NMR Data for this compound

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | Doublet | ~140 |

| Pyridine-H5 | Doublet | ~125 |

| Methyl (-CH₃) | Singlet, ~2.5 | ~24 |

| Amide (-NH₂) | Two Singlets, ~7.5-8.5 | - |

| Pyridine-C2 | - | ~152 |

| Pyridine-C3 | - | ~135 |

| Pyridine-C6 | - | ~158 |

| Carbonyl (C=O) | - | ~168 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₇ClN₂O), the expected exact mass can be calculated.

Fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information by breaking the molecule into smaller, charged fragments. While a specific mass spectrum for this compound is not available, the fragmentation pattern of the closely related compound, 2-Chloro-4,6-dimethylnicotinamide, can offer insights. spectrabase.com Common fragmentation pathways for such amides include the loss of the amide group (as CONH₂) and cleavage of the pyridine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Expected HRMS Data and Potential Fragment Ions

| Ion | Formula | Description |

| [M]+ | C₇H₇ClN₂O | Molecular Ion |

| [M-NH₂]+ | C₇H₆ClNO | Loss of amino group |

| [M-CONH₂]+ | C₆H₅ClN | Loss of carboxamide group |

| [C₅H₃ClN]+ | C₅H₃ClN | Fragment from pyridine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational modes. researchgate.netnih.gov For this compound, these techniques would confirm the presence of the amide and the substituted pyridine ring.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) would be observed around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be seen near 1600 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The pyridine ring stretching vibrations would give rise to characteristic bands in the 1300-1600 cm⁻¹ region. The C-Cl stretch would also be visible in the Raman spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide (-NH₂) | N-H Stretch | 3100-3500 (two bands) | 3100-3500 |

| Amide (C=O) | C=O Stretch (Amide I) | 1650-1680 (strong) | 1650-1680 |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 | ~1600 |

| Pyridine Ring | C=C, C=N Stretches | 1300-1600 | 1300-1600 |

| Alkyl (-CH₃) | C-H Stretch | 2850-3000 | 2850-3000 |

| Chloro (C-Cl) | C-Cl Stretch | < 800 | < 800 |

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography and Gas Chromatography are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nicotinamide (B372718) and its derivatives. creative-proteomics.comacademicjournals.org Various HPLC methods can be adapted for the separation and quantification of this compound.

A common approach involves reversed-phase HPLC using a C18 column. academicjournals.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. nih.gov

Detection Methods:

UV-Vis Detection: Due to the presence of the pyridine ring, this compound is expected to have a strong UV absorbance, making UV detection a straightforward and robust method for its quantification.

Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry offers superior sensitivity and selectivity, which is particularly useful for analyzing samples with complex matrices. creative-proteomics.comnih.gov This technique allows for the precise quantification of the target compound even at very low concentrations. nih.gov

Fluorescence Detection: While native fluorescence may be weak, derivatization can be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity. chromatographyonline.comnih.gov

Typical HPLC Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~260 nm or MS/MS |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While nicotinamides can have limited volatility due to their polar nature, GC analysis is feasible, often with a derivatization step. nih.govphenomenex.blog

Derivatization: To improve volatility and chromatographic performance, the amide group of this compound can be derivatized. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy that replaces the active hydrogens on the amide with non-polar trimethylsilyl (B98337) groups. phenomenex.blog Another approach is the dehydration of the amide to the corresponding nitrile (2-chloro-6-methylnicotinonitrile), which is more volatile. nih.gov

Impurity Profiling: GC coupled with mass spectrometry (GC-MS) is an excellent tool for identifying and quantifying volatile impurities in a sample of this compound. researchgate.netmdpi.com The high separation efficiency of GC combined with the definitive identification capabilities of MS allows for the detection of trace-level impurities. researchgate.net

Typical GC Parameters

| Parameter | Condition |

| Column | Capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., start at 100 °C, ramp to 280 °C |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Solid-State Characterization Techniques

The comprehensive characterization of a chemical compound's solid-state properties is fundamental in pharmaceutical sciences and materials research. These properties, including crystal structure, stability, and phase behavior, are critical determinants of a substance's processability, bioavailability, and performance. For the compound this compound, advanced analytical methodologies are employed to elucidate these characteristics with high precision.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration, which is indispensable for structure-activity relationship studies and patent protection.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is recorded. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the repeating unit cell can be constructed, ultimately revealing the exact position of each atom.

For this compound, a single-crystal X-ray diffraction analysis would yield critical structural information. This includes precise bond lengths and angles, the planarity of the pyridine ring, the conformation of the nicotinamide side chain, and the intermolecular interactions (such as hydrogen bonding or stacking) that govern the crystal packing. This data allows for the unambiguous determination of the absolute structure.

Despite a thorough review of scientific literature, specific crystallographic data for this compound has not been publicly reported. However, a typical output from such an analysis would be presented in a standardized format, as illustrated in the hypothetical data table below.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.51 |

| b (Å) | 15.23 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 931.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.520 |

| R-factor (%) | 4.5 |

This table is for illustrative purposes only to demonstrate the type of data obtained from an X-ray crystallography experiment, as no published data for this compound is available.

The application of X-ray crystallography is crucial for the definitive structural elucidation of this compound at the atomic level.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability

Thermal analysis techniques are essential for investigating the physical and chemical properties of materials as they are heated or cooled. These methods provide valuable information on thermal stability, melting behavior, and phase transitions, which are critical for defining storage conditions and manufacturing processes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly sensitive in detecting thermal events such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would reveal its melting point, characterized by a sharp endothermic peak on the thermogram, which is a key indicator of its purity. The enthalpy of fusion, calculated from the area of the melting peak, provides insight into the energetics of the crystal lattice. The presence of multiple thermal events could indicate polymorphism or the existence of different crystalline forms.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a compound.

For this compound, a TGA experiment would identify the temperature at which the compound begins to degrade. The resulting TGA curve provides a quantitative measure of mass loss, which can be correlated with specific decomposition pathways. This information is vital for establishing the upper-temperature limits for handling and processing the material without degradation.

Publicly available, specific experimental DSC or TGA data for this compound could not be located. The following tables present hypothetical data to illustrate the typical findings from these analyses.

Illustrative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Illustrative Value |

|---|---|---|

| DSC | Onset of Melting | 155 °C |

| Melting Point (Peak) | 158 °C | |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | |